[4-(Hydroxymethyl)pyrrolidin-3-yl]methanol CAS number search
This technical guide provides an in-depth analysis of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol , chemically known as 3,4-bis(hydroxymethyl)pyrrolidine . This scaffold is a critical building block in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol , chemically known as 3,4-bis(hydroxymethyl)pyrrolidine .
This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of RNA-binding small molecules, proline mimetics, and enzyme inhibitors. Due to the presence of two chiral centers at positions 3 and 4, this compound exists as distinct stereoisomers (cis and trans), which significantly impacts its biological activity and CAS identification.
PART 1: Chemical Identity & CAS Resolution
The primary challenge in sourcing this material is the ambiguity between the "free base" form (which is often unstable or hygroscopic) and its stable N-protected derivatives or salts. Researchers rarely purchase the free base directly; instead, they acquire the N-Boc or N-Benzyl protected forms to control stereochemistry during synthesis.
CAS Number Matrix
Use this table to identify the exact reagent required for your workflow. Do not confuse the bis(hydroxymethyl) core with the mono-substituted pyrrolidin-3-ylmethanol.
Chemical Entity
Stereochemistry
CAS Number
Notes
N-Boc-3,4-bis(hydroxymethyl)pyrrolidine
Cis (meso)
1393732-25-6
Primary commercial starting material.
N-Boc-3,4-bis(hydroxymethyl)pyrrolidine
Trans (racemic)
895245-31-5
Often listed as the tert-butyl ester precursor.
N-Boc-3,4-bis(hydroxymethyl)pyrrolidine
Trans (3S, 4S)
895245-30-4
Chiral specific isomer.
N-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine
Cis
179601-65-1
Used when orthogonal protection is needed.
Pyrrolidin-3-ylmethanol
(Racemic/Chiral)
5082-74-6
WARNING: Mono-substituted analog. Do not confuse.
PART 2: Structural Significance in Drug Design
The 3,4-bis(hydroxymethyl)pyrrolidine scaffold offers unique geometric properties that distinguish it from standard pyrrolidine derivatives.
1. Stereochemical Architecture
Cis-Isomer (Meso): The two hydroxymethyl groups are on the same face of the ring. This conformation is ideal for chelating metals or bridging two receptor pockets that are in close proximity.
Trans-Isomer (Chiral): The groups are on opposite faces (
symmetry). This vector orientation mimics the twist of certain peptide bonds and is highly valued in fragment-based drug discovery (FBDD) for probing distinct sub-pockets.
2. Physicochemical Profile
Fsp3 Character: The scaffold is 100%
hybridized, improving solubility and metabolic stability compared to flat aromatic scaffolds.
Hydrogen Bonding: The two primary alcohol groups provide versatile handles for hydrogen bond donation/acceptance or further functionalization (e.g., cyclization to bicyclic ethers).
PART 3: Synthetic Pathways
Two primary routes exist for synthesizing this core. The choice depends on the required stereochemistry.
Method A: Reduction of Dicarboxylic Acid Derivatives (Classical)
This route typically yields the trans isomer if starting from fumarate derivatives, or cis if starting from maleate derivatives.
mL , mL 15% NaOH, mL ). Filter the aluminum salts.
Purification: Flash chromatography (MeOH/DCM).
Method B: Azomethine Ylide Cycloaddition (Modern)
This method allows for the rapid construction of the pyrrolidine ring with high stereocontrol.
Workflow Diagram (DOT):
Caption: Synthesis of the 3,4-bis(hydroxymethyl)pyrrolidine core via [3+2] cycloaddition of azomethine ylides followed by hydride reduction.
PART 4: Analytical Characterization
To validate the synthesis of the core scaffold, specific spectral signatures must be confirmed.
Technique
Parameter
Expected Observation
1H NMR
Shift ()
3.50 - 3.70 ppm (m, 4H): Distinct multiplet corresponding to the diastereotopic protons of the two groups.
13C NMR
Shift ()
~60-64 ppm: Signal for the hydroxymethyl carbons. ~45-50 ppm: Signal for the ring methine () carbons.
IR
Stretch ()
3300-3400 cm⁻¹: Broad, strong O-H stretch. Absence of C=O stretch (1730 cm⁻¹) confirms complete reduction of the ester.
MS
m/z
[M+H]+: Calc. 132.09 (Free base). Usually observed as [M+Na]+ or dimer depending on ionization.
PART 5: Handling & Stability
Hygroscopicity: The free diol is highly hygroscopic. It should be stored under argon or nitrogen in a desiccator.
Cyclization Risk: Under acidic conditions, the 3,4-bis(hydroxymethyl) groups can undergo intramolecular cyclization to form furo[3,4-c]pyrrolidine (a bicyclic ether). Avoid strong acids unless this cyclization is desired.
Protection: For long-term storage, convert to the N-Boc derivative (CAS 1393732-25-6), which is a stable solid/oil and easier to handle.
References
PubChem. (2S,3R,4R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol (Compound Summary). National Library of Medicine. [Link]
Dobrynin, S. A., et al. (2018). Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry.[1] [Link]
An In-Depth Technical Guide to the Stereoisomers of Pyrrolidine-3,4-diyldimethanol: Synthesis, Availability, and Chiral Analysis Abstract The pyrrolidine ring is a privileged scaffold in modern drug discovery, prized for...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Stereoisomers of Pyrrolidine-3,4-diyldimethanol: Synthesis, Availability, and Chiral Analysis
Abstract
The pyrrolidine ring is a privileged scaffold in modern drug discovery, prized for its three-dimensional architecture and its prevalence in a multitude of biologically active molecules.[1][2][3] The stereochemical arrangement of substituents on this non-planar, saturated heterocycle profoundly influences its interaction with biological targets, making stereocontrol a critical aspect of medicinal chemistry.[1][4] This guide provides a comprehensive technical overview of the four stereoisomers of pyrrolidine-3,4-diyldimethanol, a versatile building block. We will delve into logical synthetic strategies, assess the current commercial availability, and present detailed, field-proven protocols for their stereochemical analysis, equipping researchers and drug development professionals with the foundational knowledge to leverage these structures in their programs.
The Stereoisomers of Pyrrolidine-3,4-diyldimethanol: A Structural Overview
The core structure of pyrrolidine-3,4-diyldimethanol possesses two stereocenters at the C3 and C4 positions. This gives rise to four possible stereoisomers. However, due to symmetry, the (3R,4S) and (3S,4R) forms are identical, constituting a single, achiral meso compound. The (3R,4R) and (3S,4S) isomers, conversely, are a pair of non-superimposable mirror images, known as enantiomers.
The four configurations are:
(3R,4S)-pyrrolidine-3,4-diyldimethanol : A meso compound with a cis relationship between the hydroxymethyl groups.
(3S,4R)-pyrrolidine-3,4-diyldimethanol : Identical to the (3R,4S) meso compound.
(3R,4R)-pyrrolidine-3,4-diyldimethanol : A chiral molecule with a trans relationship between the hydroxymethyl groups.
(3S,4S)-pyrrolidine-3,4-diyldimethanol : The enantiomer of the (3R,4R) isomer, also with a trans relationship.
Caption: Stereoisomers of pyrrolidine-3,4-diyldimethanol.
Synthetic Strategies: A Logic-Driven Approach
While specific, published syntheses for all four stereoisomers of pyrrolidine-3,4-diyldimethanol are not readily found in literature, a robust and logical pathway can be devised based on established stereoselective methods for pyrrolidine synthesis.[5][6] The most effective strategy involves the creation of a pyrrolidine ring with stereodefined carboxylic acid or ester functionalities at the C3 and C4 positions, followed by a straightforward reduction to the target diol.
A common and powerful method for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene.[7] To achieve the desired stereochemistry, one can start with a chiral precursor or use a chiral catalyst. An alternative and highly practical approach begins with commercially available, stereochemically defined starting materials, such as tartaric acid, to set the C3 and C4 stereocenters before ring formation.
The final and critical step is the reduction of the diester or dicarboxylic acid intermediate. This is a standard transformation reliably achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) to yield the corresponding diol.[8]
Caption: Proposed synthetic workflow for target stereoisomers.
Commercial Availability Assessment
A direct survey of chemical supplier catalogs indicates that while not all stereoisomers of the target di-methanol compound are readily stocked, the key meso form and closely related diol precursors are commercially available. This suggests that the synthesis of the trans enantiomers is feasible but may require custom synthesis.
Precursor to the di-methanol. Lead time may apply.
(3R,4R)- & (3S,4S)-pyrrolidine-3,4-diyldimethanol
trans enantiomers
Various
Likely available via custom synthesis request.
Analytical Methodologies for Stereoisomer Resolution
The accurate determination of stereochemical purity is paramount. For the pyrrolidine-3,4-diyldimethanol series, this involves separating the meso (cis) isomer from the enantiomeric (trans) pair, and subsequently resolving the two enantiomers. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.[2]
Direct Enantiomeric Resolution via Chiral HPLC
This is the most direct and widely used method for separating enantiomers. The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and effective for a broad range of compounds.[13]
Column Selection:
Begin with a polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H. These columns offer broad applicability.
Mobile Phase Screening (Normal Phase):
Prepare a primary mobile phase of n-Hexane/Isopropanol (IPA) (90:10 v/v).
If separation is not achieved, screen different alcohol modifiers (e.g., ethanol) and vary the ratio (e.g., 80:20, 70:30).
The amine functionality in the pyrrolidine ring can cause peak tailing. To mitigate this, add a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase (typically 0.1%).
Analysis Parameters:
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.
Optimization:
Once partial separation is observed, finely tune the alcohol modifier percentage to optimize the resolution (Rs) between the enantiomeric peaks. An Rs value > 1.5 is considered baseline separation.
Indirect Resolution via Diastereomer Formation
An alternative strategy involves chemically converting the enantiomeric pair into diastereomers by reacting them with a chiral derivatizing agent.[14] Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[15]
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is an excellent choice for primary and secondary amines.
Reaction Setup:
In a small vial, dissolve ~1 mg of the enantiomeric mixture of the pyrrolidine diol in 100 µL of acetone.
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
Add 40 µL of 1 M sodium bicarbonate solution.
Derivatization:
Heat the mixture at 40 °C for 1 hour.
After cooling to room temperature, neutralize the reaction by adding 20 µL of 2 M HCl.
Evaporate the solvent under a stream of nitrogen.
HPLC Analysis (Achiral):
Reconstitute the residue in the mobile phase.
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).
Detection: UV detection at ~340 nm, the absorbance maximum for the DNP group.
The two resulting diastereomers will elute at different retention times, allowing for accurate quantification of the original enantiomeric ratio.
Caption: Workflow for the chiral analysis of pyrrolidine stereoisomers.
Conclusion and Future Outlook
The stereoisomers of pyrrolidine-3,4-diyldimethanol represent valuable, three-dimensional building blocks for drug discovery. While only the meso form appears to be readily available from commercial suppliers, this guide has demonstrated that logical and established synthetic routes can provide access to the chiral trans enantiomers. Furthermore, robust and reliable analytical protocols, particularly those employing chiral HPLC, exist for the crucial task of separating and quantifying these stereoisomers. For researchers in medicinal chemistry, understanding the nuances of synthesizing and analyzing these specific stereoisomers is a critical step in harnessing the full potential of the pyrrolidine scaffold to create novel therapeutics with improved potency and selectivity.
References
Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]
Larduinat, M., et al. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
Google Patents. (2008). EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.
Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]
Moreno Vargas, A. J., et al. (n.d.). Supporting Information Synthesis of Novel Pyrrolidine 3,4-Diol Derivatives as Inhibitors of α-L-Fucosidases. University of Seville. Available at: [Link]
ResearchGate. (2025). Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. Available at: [Link]
Roiser, T., et al. (2025). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. PMC. Available at: [Link]
Reddy, L. R., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. Available at: [Link]
SciSpace. (2014). Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. Available at: [Link]
ResearchGate. (n.d.). Synthesis Of Pyrrolidine 3,4-Diol Derivatives With Anticancer Activity On Pancreatic Tumor Cells. Available at: [Link]
Harada, N. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]
Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
Macmillan Group. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Available at: [Link]
Chemical Communications (RSC Publishing). (n.d.). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Available at: [Link]
Molnar Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Available at: [Link]
MDPI. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Available at: [Link]
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Available at: [Link]
Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
Biological activity of pyrrolidine-3,4-dimethanol derivatives
An In-depth Technical Guide to the Biological Activity of Pyrrolidine-3,4-dimethanol Derivatives Authored by: A Senior Application Scientist Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Biological Activity of Pyrrolidine-3,4-dimethanol Derivatives
Authored by: A Senior Application Scientist
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, sp3-hybridized structure allows for extensive three-dimensional exploration of pharmacophore space, making it a valuable component in modern drug design.[1][2] This guide focuses on a specific, yet promising subclass: pyrrolidine-3,4-dimethanol derivatives and their closely related diol analogues. We will delve into their synthesis, diverse biological activities, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed, actionable protocols to facilitate further investigation into this versatile class of compounds.
The Pyrrolidine Scaffold: A Foundation for Bioactivity
The five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone of biologically active molecules.[1][2] Found in the amino acid proline, it is integral to the structure of countless peptides and proteins.[3][4] Its derivatives exhibit a vast spectrum of pharmacological properties, including anticancer, antiviral, antidiabetic, and antibacterial activities.[4][5][6] The stereochemistry of the pyrrolidine ring is a critical determinant of its biological profile, as different spatial orientations of substituents can lead to vastly different interactions with enantioselective protein targets.[1] This guide will specifically explore derivatives functionalized at the 3 and 4 positions with hydroxyl or hydroxymethyl groups, which often serve as key hydrogen bond donors and acceptors in ligand-receptor interactions.
Synthetic Strategies: Accessing the Core Scaffold
The generation of optically pure pyrrolidine derivatives is paramount for evaluating their biological potential. Methodologies can be broadly classified into two approaches: functionalization of a pre-existing chiral ring or stereoselective cyclization of acyclic precursors.[4]
Chiral Pool Synthesis
A prevalent strategy involves starting with readily available, enantiopure precursors such as L-tartaric acid, pyroglutamic acid, or proline and 4-hydroxyproline.[3][4][7] This approach leverages the inherent stereochemistry of the starting material to construct the target molecule. For instance, (S)-prolinol, obtained via the reduction of proline, is a common starting point for many pyrrolidine-containing drugs.[3][4]
Workflow for Chiral Pool Synthesis of a Dihydroxypyrrolidine Intermediate
Caption: General workflow for dimesylation of a chiral diol intermediate.[7]
Asymmetric Cycloaddition Reactions
For building the pyrrolidine ring from acyclic precursors, methods like [3+2] cycloaddition of azomethine ylides with alkenes are powerful tools for controlling stereochemistry at the 3 and 4 positions.[7] These reactions often employ metal catalysts or chiral auxiliaries to achieve high enantioselectivity.
Anticancer and Antiproliferative Activity
Several pyrrolidine derivatives, particularly polyhydroxylated variants, have demonstrated significant potential as anticancer agents.[8][9] Their mechanisms often involve the inhibition of key enzymes crucial for cancer cell survival and proliferation.
Mechanism of Action: Glycosidase Inhibition
A primary target for polyhydroxylated pyrrolidines is α-mannosidase.[8] These compounds, known as aza-sugars, act as mimics of the oxa-carbenium transition state during carbohydrate processing.[1] By inhibiting enzymes like α-mannosidase, they can interfere with glycoprotein processing, a pathway essential for cancer cell adhesion, metastasis, and signaling.
Novel pyrrolidine 3,4-diol derivatives have been synthesized and shown to be specific, albeit moderate, inhibitors of α-mannosidase from Jack beans.[8] Certain derivatives, particularly those bearing hydroxymethyl and trifluoromethylbiphenyl groups, exhibit the best antiproliferative effects in pancreatic cancer cell lines.[8] Further derivatization of the hydroxyl groups with lipophilic chains can enhance bioavailability and improve growth-inhibitory properties against human glioblastoma and melanoma cells.[8]
Structure-Activity Relationship (SAR)
Stereochemistry is Key: For potent α-mannosidase inhibition, the (2R,3R,4S) configuration of the pyrrolidine ring is often required.[8]
Side-Chain Substitution: The nature of the substituent on the side chain significantly impacts activity. For example, (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol is a potent and selective inhibitor of jack bean α-mannosidase with a Ki of 135 nM.[8]
Lipophilicity: Increasing the lipophilicity through N-alkylation or derivatization of hydroxyl groups can enhance cytotoxic activity on various cancer cell lines.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro antiproliferative effects of test compounds on cancer cell lines.
Cell Seeding: Plate human cancer cells (e.g., A549, PC-3, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8][10]
Compound Treatment: Prepare serial dilutions of the pyrrolidine-3,4-dimethanol derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antiviral Activity
Pyrrolidine derivatives are prominent in the development of antiviral drugs, particularly for the treatment of Hepatitis C (HCV).[4] Many of these compounds function as inhibitors of essential viral enzymes.
Mechanism of Action: HCV NS3/4A and NS5A Inhibition
HCV NS3/4A Protease Inhibitors: The HCV NS3/4A serine protease is crucial for cleaving the viral polyprotein into mature, functional proteins. Several pyrrolidine-containing drugs, such as Grazoprevir and Glecaprevir, are potent inhibitors of this enzyme, thereby halting viral replication.[3] The synthesis of these complex molecules often relies on key pyrrolidine intermediates.[3][4]
HCV NS5A Inhibitors: The NS5A protein is a critical component of the HCV replication complex. Drugs like Daclatasvir and Velpatasvir, which contain pyrrolidine moieties, target NS5A and disrupt its function.[3][11]
Illustrative Pathway: HCV Protease Inhibition
Caption: Mechanism of HCV NS3/4A protease inhibition by pyrrolidine derivatives.
Antibacterial Activity
Pyrrolidine-3,4-diamine derivatives have emerged as a promising class of antibacterial agents, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria.[12]
Potential Mechanisms of Action
While the exact mechanisms are still under investigation, plausible targets for pyrrolidine derivatives include:
Inhibition of DNA Replication: Some derivatives may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for managing DNA supercoiling during replication.[12]
Cell Wall Synthesis: Interference with peptidoglycan synthesis, similar to beta-lactam antibiotics, is another potential mechanism.
Other Essential Pathways: Inhibition of folate synthesis or protein synthesis are also possibilities being explored.[12]
Data Summary: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents representative MIC data for pyrrolidine derivatives against common bacterial strains.
Data synthesized from available literature to illustrate comparative efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
Preparation: Prepare a twofold serial dilution of the pyrrolidine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
Inoculation: Adjust the turbidity of a bacterial suspension to match the 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only) on each plate.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[12]
Conclusion and Future Prospects
Pyrrolidine-3,4-dimethanol derivatives and their related analogues represent a highly versatile and promising scaffold in drug discovery. Their inherent stereochemical complexity and capacity for hydrogen bonding allow for potent and selective interactions with a wide range of biological targets. The data clearly demonstrate significant potential in oncology, virology, and bacteriology. Future research should focus on elucidating precise mechanisms of action, optimizing pharmacokinetic properties through targeted structural modifications, and exploring synergistic combinations with existing therapies. The synthetic accessibility and rich biological profile of this scaffold ensure it will remain an area of intense investigation for years to come.
References
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link.
Synthesis Of Pyrrolidine 3,4-Diol Derivatives With Anticancer Activity On Pancreatic Tumor Cells.
Pyrrolidine Deriv
Pyrrolidine synthesis. Organic Chemistry Portal.
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.
Pyrrolidine-3,4-diamine Derivatives: A Comparative Analysis of Antibacterial Efficacy. Benchchem.
Synthesis of Chiral Pyrrolidine-3,4-diamines: Applic
Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines.
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
Pyrrolidine derivatives as plasmepsin inhibitors: binding mode analysis assisted by molecular dynamics simulations of a highly flexible protein. PubMed.
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.
Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Wiley Online Library.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
Synthesis and cancer growth inhibitory activities of 2-fatty-alkylated pyrrolidine-3,4-diol deriv
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds.
Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. Journal of Applied Pharmaceutical Science.
[4-(Hydroxymethyl)pyrrolidin-3-yl]methanol safety data sheet (SDS)
An In-depth Technical Guide to the Safety Profile of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol, system...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safety Profile of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol, systematically known as (pyrrolidine-3,4-diyl)dimethanol. The following technical guide has been constructed by synthesizing data from structurally analogous compounds to predict the safety profile and handling requirements. The primary analogues used are Pyrrolidine (CAS 123-75-1) for the core heterocyclic amine structure and related pyrrolidine alcohols for functional group effects. All handling and safety decisions should be made with caution and under the supervision of trained professionals.
Section 1: Chemical Identification and Analogue Rationale
The molecule , [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol, is a disubstituted pyrrolidine ring. Its safety profile is determined by the interplay between its secondary amine core and its two primary alcohol (hydroxymethyl) functional groups.
Systematic Name: (pyrrolidine-3,4-diyl)dimethanol
Common Name: [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol
CAS Number: Not assigned for the free base. The cis-isomer hydrochloride salt is registered under CAS 1323955-62-9[1].
}
caption: "Chemical Structure of (pyrrolidine-3,4-diyl)dimethanol"
The rationale for this predictive guide is based on the known hazards of its core components. The pyrrolidine ring is a cyclic secondary amine known to be a highly flammable, corrosive liquid that is harmful if swallowed or inhaled[2][3][4]. The two hydroxymethyl groups increase the polarity and boiling point compared to pyrrolidine and introduce the reactivity of primary alcohols, though the extreme metabolic toxicity specific to methanol is not anticipated.
Section 2: Predicted Hazard Identification
Based on an analysis of its structural motifs, (pyrrolidine-3,4-diyl)dimethanol is predicted to be a hazardous substance.
Predicted GHS Classification:
Skin Corrosion/Irritation: Category 1B or 2. The basic nitrogen of the pyrrolidine ring makes the compound alkaline and likely corrosive or severely irritating to skin and other tissues[3][5].
Serious Eye Damage/Irritation: Category 1. Amines are notoriously damaging to eyes[3]. Direct contact is expected to cause serious, potentially irreversible, damage.
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful). Pyrrolidine is harmful by all routes of exposure[2][3]. While the addition of polar hydroxyl groups may alter absorption, the inherent toxicity of the amine core warrants this classification.
Combustibility: While likely a solid or high-boiling liquid and not as flammable as pyrrolidine (Flash Point: 3°C)[6], it is an organic molecule and should be considered combustible.
Hazard Summary Table
Hazard Statement
Basis from Analogues
H314: Causes severe skin burns and eye damage.
Pyrrolidine is classified as causing severe skin burns and eye damage[2][3]. This is a common property of small-molecule amines.
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
Pyrrolidine is classified as harmful by these routes[2][3]. The toxicological properties have not been thoroughly investigated.
Combustible Solid/Liquid
Organic compounds with C-H and O-H bonds will burn. Pyrrolidine is a highly flammable liquid[6][7]. The diol will have a higher flash point.
Immediate action is required in case of exposure. Ensure a safety shower and eyewash station are readily accessible.
Step-by-Step First-Aid Protocols:
Inhalation:
Immediately move the exposed individual to fresh air[5].
If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should perform artificial respiration[3].
Seek immediate medical attention.
Skin Contact:
Do not delay. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes[3][5].
A safety shower should be used if available.
Seek immediate medical attention.
Eye Contact:
Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation[3][5].
Remove contact lenses if present and easy to do so. Continue rinsing.
Seek immediate medical attention from an ophthalmologist.
Ingestion:
Do NOT induce vomiting, as the corrosive nature of the substance can cause further damage to the esophagus[5].
If the person is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.
Never give anything by mouth to an unconscious person.
Seek immediate medical attention.
Section 4: Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂)[2]. A water spray can be used to cool fire-exposed containers[6].
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire[2].
Specific Hazards: Combustion will produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[6][8]. Vapors may be heavier than air and travel to an ignition source[6].
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Section 5: Accidental Release Measures
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as described in Section 7. Avoid breathing vapors or dust and prevent contact with skin and eyes. Eliminate all ignition sources[6].
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.
Containment and Cleanup:
For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite[6].
Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal[6].
Ventilate the area and wash the spill site after material pickup is complete.
Section 6: Handling and Storage
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE. Ground and bond containers and receiving equipment to prevent static discharge[2][5]. Keep away from heat, sparks, and open flames[3]. Avoid all personal contact.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[3]. Store locked up[5]. Keep away from incompatible materials such as strong oxidizing agents and acids[5].
Section 7: Exposure Controls & Personal Protection
Engineering Controls: Operations should be conducted in a chemical fume hood to maintain exposure levels below any established limits and to control odors.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and a face shield[7].
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., Viton®, nitrile, or neoprene). Consult glove manufacturer data for breakthrough times[7].
Respiratory Protection: If a fume hood is not available or if handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[2].
Predicted to be >200°C (significantly higher than pyrrolidine's 87°C due to two H-bonding hydroxyl groups)[4].
Melting Point
Data not available. Likely a solid at room temperature.
Solubility
Expected to be miscible with water due to polar amine and hydroxyl groups[4].
Vapor Pressure
Low; predicted to be much lower than that of pyrrolidine.
Flash Point
Data not available. Expected to be >100°C (Combustible).
Section 9: Stability and Reactivity
Reactivity: The compound is a base and will react exothermically with acids[6]. It may also be incompatible with isocyanates, peroxides, and acid halides[6].
Chemical Stability: Stable under recommended storage conditions.
Possibility of Hazardous Reactions: Violent reactions are possible with strong oxidizing agents and strong acids.
Conditions to Avoid: Heat, flames, sparks, and direct sunlight[2][5].
Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of carbon and nitrogen oxides[8].
Section 10: Predicted Toxicological Information
The toxicological properties of this specific compound have not been fully investigated. The following is a predictive assessment.
Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.
Acute Effects:
Inhalation: Harmful if inhaled. Vapors or dust would likely cause severe irritation to the respiratory tract. High concentrations could lead to systemic effects similar to those of other amines, such as headache and nausea[7].
Skin: Harmful in contact with skin. Expected to cause severe skin burns due to its basicity[3].
Eyes: Expected to cause serious, irreversible eye damage[2].
Ingestion: Harmful if swallowed. Expected to cause burns to the gastrointestinal tract[2].
Chronic Effects: No data is available. Long-term exposure should be avoided. Some pyrrolidine derivatives have been investigated for a wide range of biological activities, but this does not inform on the toxicology of this specific building block[9].
Carcinogenicity: This compound is not listed by NTP, IARC, or OSHA as a carcinogen. Pyrrolidine is also not classified as a carcinogen.
No specific ecotoxicity data is available. Based on its analogue pyrrolidine, which is harmful to aquatic life, this compound should not be allowed to enter the environment. It is expected to be water-soluble and mobile in soil. Pyrrolidine is readily biodegradable, suggesting this compound may be as well, but this has not been confirmed.
Section 12: Disposal Considerations
Dispose of this chemical and its container as hazardous waste. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
References
Pires, T., et al. (2021). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods. Available at: [Link]
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved February 14, 2026, from [Link]
New Jersey Department of Health. (1999). HAZARD SUMMARY - PYRROLIDINE. Retrieved February 14, 2026, from [Link]
Sdfine. (n.d.). Chemwatch GHS SDS 1922 - Pyrrolidine. Retrieved February 14, 2026, from [Link]
Wikipedia. (n.d.). Pyrrolidine. Retrieved February 14, 2026, from [Link]
PubChem - National Institutes of Health. (n.d.). Pyrrolidine. Retrieved February 14, 2026, from [Link]
Springer, D., et al. (2003). Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry. Journal of Chromatography B. Available at: [Link]
Contino, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
Sreekanth, T., & Jha, A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
PubChemLite. (n.d.). Cis-pyrrolidine-3,4-diyldimethanol (C6H13NO2). Retrieved February 14, 2026, from [Link]
A Technical Guide to the Solubility of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol in Aqueous and Aprotic Polar Solvents
Executive Summary The physicochemical properties of a drug candidate, particularly its solubility, are foundational to its ultimate success in clinical applications. Poor solubility can hinder absorption, limit formulati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The physicochemical properties of a drug candidate, particularly its solubility, are foundational to its ultimate success in clinical applications. Poor solubility can hinder absorption, limit formulation options, and ultimately lead to the failure of an otherwise promising therapeutic agent. This technical guide provides an in-depth analysis of the predicted solubility of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol, a small molecule featuring multiple hydrophilic functional groups. We will dissect the molecular characteristics of this compound and contrast its expected interactions with two critical solvents in drug development: water, the universal biological solvent, and dimethyl sulfoxide (DMSO), a powerful polar aprotic solvent widely used for compound storage and initial screening.
This document moves beyond theoretical prediction by providing a rigorous, step-by-step experimental protocol for determining thermodynamic solubility via the gold-standard shake-flask method. This self-validating workflow is designed to equip researchers with the practical knowledge to generate reliable and reproducible solubility data, a critical step in the progression from discovery to development.
Introduction: The Centrality of Solubility
In the landscape of drug discovery and development, solubility is not merely a data point; it is a critical determinant of a compound's viability.[1] It governs the bioavailability of orally administered drugs, dictates the feasibility of intravenous formulations, and influences the reliability of in vitro screening data.[2] A molecule must first dissolve to be absorbed, transported, and ultimately interact with its biological target.
This guide focuses on [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol , a molecule whose structure suggests significant interactions with polar solvents. Its pyrrolidine core is decorated with two hydroxymethyl (-CH₂OH) groups and contains a secondary amine (-NH-) within the ring. These features are pivotal in defining its solubility profile.
We will examine its behavior in:
Water (H₂O): A polar protic solvent, water's ability to form extensive hydrogen bond networks is the cornerstone of biological chemistry.[3][4] Solubility in aqueous media is a prerequisite for most therapeutic applications.
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is prized for its exceptional solvating power for a wide range of polar and nonpolar compounds.[5][6][7] It is the standard solvent for creating high-concentration stock solutions in compound libraries.[2]
Understanding the solubility of a compound in both these solvents provides a comprehensive picture for both biological testing and practical laboratory handling.
Theoretical Assessment of Solubility
Molecular Structure and Physicochemical Properties
The solubility of a compound is fundamentally dictated by its structure. The key functional groups of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol are:
Two Primary Alcohols (-CH₂OH): Each hydroxyl group contains a highly polarized O-H bond, making it an excellent hydrogen bond donor. The oxygen atom, with its lone pairs of electrons, also acts as a hydrogen bond acceptor.[8][9]
One Secondary Amine (-NH-): The N-H bond is also a potent hydrogen bond donor, and the nitrogen's lone pair serves as a hydrogen bond acceptor.
Pyrrolidine Ring: A five-membered aliphatic ring that contributes a degree of nonpolar surface area.
Based on this structure, we can predict the following:
High Polarity: The presence of three strong hydrogen-bonding groups relative to a small carbon skeleton suggests the molecule is highly polar.
Hydrogen Bonding Capacity: The molecule possesses three hydrogen bond donors (two -OH, one -NH) and three primary hydrogen bond acceptors (two O, one N). This extensive capacity for hydrogen bonding is the dominant factor governing its solubility in polar solvents.[10][11]
Predicted Interactions and Solubility in Water
Water is a quintessential polar protic solvent.[12] Its molecules are in a constant state of forming and breaking hydrogen bonds with one another. For a solute to dissolve, it must effectively integrate into this network by overcoming the strong cohesive forces between water molecules.[4]
[4-(Hydroxymethyl)pyrrolidin-3-yl]methanol is exceptionally well-suited to do this. We predict high aqueous solubility . The rationale is as follows:
Favorable Energetics: The energy released from the formation of multiple strong hydrogen bonds between the compound's -OH and -NH groups and surrounding water molecules is expected to be more than sufficient to compensate for the energy required to disrupt the water-water hydrogen bonds.
Hydration Shell Formation: Water molecules will orient themselves around the solute. The partially negative oxygen atoms of water will be attracted to the hydrogen atoms of the solute's -OH and -NH groups, while the partially positive hydrogen atoms of water will interact with the lone pairs on the solute's oxygen and nitrogen atoms.[3][13]
Predicted Interactions and Solubility in DMSO
DMSO is a polar aprotic solvent.[5][14] Its polarity arises from the highly polar sulfoxide (S=O) bond. Crucially, while the oxygen atom is a very strong hydrogen bond acceptor, DMSO lacks donor hydrogens.
We predict high solubility in DMSO . The key interactions are:
Strong Hydrogen Bond Acceptance: The potent hydrogen bond accepting oxygen of the sulfoxide group in DMSO will readily interact with the three hydrogen bond donor groups (-OH, -NH) on the [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol molecule.[15]
Dipole-Dipole Interactions: The overall molecular dipole of the solute will have favorable interactions with the strong dipole of DMSO.
Van der Waals Forces: The methyl groups of DMSO and the aliphatic portions of the pyrrolidine ring will interact via London dispersion forces.
Because DMSO can effectively solvate both the hydrogen-donating and the nonpolar parts of the molecule without the energetic cost of disrupting an existing H-bond network (as in water), it is often referred to as a "super solvent".[7]
Visualizing Intermolecular Forces
The following diagram illustrates the primary intermolecular forces governing the dissolution of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol in both water and DMSO.
Predicted intermolecular interactions.
Quantitative Solubility Data
While theoretical analysis provides a strong directional hypothesis, empirical data is essential for drug development decisions. The table below is structured to house experimentally determined solubility values for [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol.
Solvent
Temperature (°C)
Method
Solubility (mg/mL)
Molar Solubility (M)
Water, pH 7.4
25
Shake-Flask
Experimental Value
Experimental Value
DMSO
25
Shake-Flask
Experimental Value
Experimental Value
PBS, pH 7.4
25
Shake-Flask
Experimental Value
Experimental Value
Note: PBS (Phosphate-Buffered Saline) is included as it is a more physiologically relevant aqueous buffer than pure water.
To obtain the definitive thermodynamic (or equilibrium) solubility, the shake-flask method is the universally recognized gold standard.[16] Its strength lies in allowing the system to reach a true equilibrium between the undissolved solid and the saturated solution. The following protocol is a self-validating system designed for accuracy and reproducibility.
Rationale for Method Selection
Kinetic solubility assays are rapid but often overestimate solubility by not allowing sufficient time for precipitation.[17] The shake-flask method is chosen here because it measures the true equilibrium state, which is the most relevant value for predicting in vivo dissolution and for making critical formulation decisions.
Step-by-Step Protocol
Material Preparation:
Accurately weigh an excess amount of solid [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol into a series of clear glass vials (e.g., 2-5 mg into 1.5 mL vials). The key is to ensure a visible excess of solid remains at the end of the experiment.
Prepare the required solvents: ultrapure water, DMSO, and a certified pH 7.4 PBS buffer.
Solvent Addition and Incubation:
Add a precise volume of the chosen solvent to each vial (e.g., 1 mL).
Seal the vials tightly to prevent solvent evaporation.
Place the vials in an orbital shaker or rotator set to a constant, controlled temperature (typically 25°C for standard measurements).
Causality Check: Temperature control is critical as solubility is temperature-dependent.
Incubate for a minimum of 24 hours. For some compounds, 48-72 hours may be necessary to ensure equilibrium is reached. A preliminary time-course experiment can establish the required equilibration time.
Phase Separation (Critical Step):
After incubation, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let larger particles settle.
Expert Insight: It is paramount to separate the saturated supernatant from the excess solid without disturbing the equilibrium.
Aspirate an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particulates. Alternatively, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes and carefully sample from the top layer of the supernatant.
Quantification:
Immediately dilute the clear, filtered supernatant with a suitable mobile phase or solvent for analysis. A precise dilution factor is required to bring the concentration within the linear range of the analytical instrument.
Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.
Data Analysis and Validation:
Calculate the original concentration in the saturated solution by applying the dilution factor.
Trustworthiness Check: The experiment is considered valid if a solid pellet or residue is clearly visible in the vial after sampling. The absence of solid indicates that the compound completely dissolved, and the experiment should be repeated with a greater initial mass of the compound.
Perform the experiment in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.
Experimental Workflow Diagram
Workflow for the Shake-Flask Solubility Assay.
Conclusion
The molecular structure of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol, rich in hydrogen bond donor and acceptor sites, strongly indicates that it will be highly soluble in both water and DMSO. The mechanisms of solvation, however, differ based on the protic nature of water versus the aprotic nature of DMSO. While this theoretical assessment provides a robust foundation for decision-making, it is not a substitute for empirical measurement.
For drug development professionals, the provided shake-flask protocol offers a reliable framework for generating the high-quality, definitive solubility data required for accurate interpretation of biological assays and for the rational design of formulation strategies. The high predicted aqueous solubility suggests that this compound is a promising candidate for development in aqueous-based formulations, while its excellent solubility in DMSO confirms the suitability of DMSO for stock solution preparation and high-throughput screening campaigns.
References
PubChem. (Pyrrolidin-3-yl)methanol. National Center for Biotechnology Information. [Link]
PubChem. (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]
Loba Chemie. HPMC Solubility Chart. Loba Chemie Pvt. Ltd. [Link]
Khan Academy. Solvent properties of water. Khan Academy. [Link]
National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. U.S. Department of Health and Human Services. [Link]
Chemistry LibreTexts. Intermolecular Forces. University of California, Davis. [Link]
The 3,4-Substituted Pyrrolidine Architecture: Synthetic Paradigms and Medicinal Utility
Executive Summary: The Conformational Vector In the landscape of medicinal chemistry, the pyrrolidine ring is not merely a linker; it is a conformational vector . While 2-substituted pyrrolidines (proline derivatives) ha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Conformational Vector
In the landscape of medicinal chemistry, the pyrrolidine ring is not merely a linker; it is a conformational vector . While 2-substituted pyrrolidines (proline derivatives) have historically dominated due to the chiral pool availability, 3,4-substituted pyrrolidines represent a superior scaffold for fine-tuning pharmacodynamic profiles.
This guide addresses the specific technical challenges of accessing and utilizing the 3,4-substitution pattern. Unlike the 2,5-systems, which often suffer from steric clash near the nitrogen lone pair (affecting metabolic stability via CYP450 oxidation), 3,4-substitution allows for:
Remote Functionalization: Engaging binding pockets distant from the basic nitrogen.
Defined Vectorial Projection: Rigidifying the spatial relationship between two pharmacophores (e.g., cis-3,4 vs. trans-3,4) to lock bioactive conformations.
Metabolic Resilience: Reducing the liability of
-carbon oxidation by sterically shielding the ring puckering without blocking the -H site required for solubility or further derivatization.
Structural Biology & Pharmacophore Mapping
The utility of the 3,4-pyrrolidine core stems from its ability to control the pseudorotational cycle . The ring is never planar; it oscillates between envelope and twist conformations.
The "U-Shape" vs. Linear Effect:
3,4-cis-Disubstitution: Forces substituents into a pseudo-axial/pseudo-equatorial relationship, often creating a "U-shape" or compact hydrophobic collapse. This is critical for targets like the ROR
t receptor , where a compact fold is required for inverse agonism [1].
3,4-trans-Disubstitution: Projects groups in opposite vectors (pseudo-equatorial/pseudo-equatorial), ideal for spanning linear distances in kinase ATP-binding pockets or GPCR channels (e.g., CCR5 antagonists ).
Basicity Modulation:
Substituents at C3/C4 have a through-bond inductive effect on the pyrrolidine nitrogen (
~11.3). Electron-withdrawing groups (e.g., -F, -CF3) at C3 can lower the by 1–2 units, improving membrane permeability and oral bioavailability without sacrificing solubility [2].
Visualization: SAR Logic Flow
Caption: Decision matrix for selecting stereochemistry based on binding pocket topology.
Synthetic Methodologies: The Triad of Access
Accessing 3,4-substituted pyrrolidines with high enantiopurity is synthetically demanding. We categorize the three most robust "field-proven" methodologies.
Method A: Asymmetric 1,3-Dipolar Cycloaddition (The Gold Standard)
This is the most versatile route for creating highly substituted rings in a single step.
Mechanism: Reaction between an azomethine ylide (1,3-dipole) and an electron-deficient alkene (dipolarophile).
Catalysis: Chiral Ag(I) or Cu(I) complexes with phosphoramidite or ferrocenyl ligands.
Stereocontrol: The endo-transition state is generally favored due to secondary orbital interactions, yielding 3,4-cis relationships (if cyclic dipolarophiles are used) or specific cis/trans outcomes based on the alkene geometry [3].
Method B: Pd-Catalyzed Hydroarylation (The Modern Approach)
Developed to address the lack of methods for 3-aryl pyrrolidines.
Mechanism: Palladium-catalyzed addition of aryl boronic acids to
-alkyl pyrrolines.
Advantage: Unlike Heck reactions (which give alkenes), this redox-neutral pathway yields the saturated pyrrolidine directly. It prevents the formation of pyrrole by-products [4].
Method C: "Borrowing Hydrogen" Cascade (The Green Approach)
Mechanism: Ir(III)-catalyzed reaction of 1,2,4-butanetriol with primary amines.[1]
Process: The catalyst "borrows" hydrogen to oxidize the alcohol to an aldehyde, facilitates imine formation, and then returns the hydrogen to reduce the imine.
Utility: Excellent for accessing 3-hydroxypyrrolidines, which serve as precursors for 3,4-functionalization [5].
In a flame-dried Schlenk tube under Argon, dissolve AgOAc (3 mol%) and the chiral Ligand (3.3 mol%) in anhydrous DCM (0.1 M relative to substrate).
Stir at room temperature for 30 minutes. Checkpoint: The solution should be clear; turbidity indicates incomplete ligation or wet solvent.
Dipole Generation & Addition:
Add the
-imino ester (1.0 equiv) and the dipolarophile (1.1 equiv) sequentially.
Add a base if using a hydrochloride salt of the imine (e.g., TEA, 1.0 equiv). If using the free imine, base is often unnecessary as Ag(I) acts as a Lewis acid to activate the dipole.
Cycloaddition:
Stir at -20°C to 0°C. Lower temperatures generally improve enantioselectivity (ee) but reduce rate.
Monitor by TLC or UPLC-MS. Reaction typically completes in 4–12 hours.
Quench & Purification:
Filter the mixture through a pad of Celite to remove silver salts.
coupling constants between H3 and H4. Large (~10-12 Hz) indicates trans-diaxial (if ring is locked); small (~4-6 Hz) indicates cis.
Chiral HPLC: Use a Chiralpak AD-H or OD-H column to determine ee%. Target >90%.
Visualization: Reaction Mechanism
Caption: Mechanistic pathway of Ag(I)-catalyzed [3+2] cycloaddition showing the critical coordination step.
Therapeutic Applications & Case Studies
Case Study 1: DPP-IV Inhibitors (Diabetes)
In the development of Dipeptidyl peptidase-4 (DPP-IV) inhibitors, the 3,4-disubstituted pyrrolidine scaffold provided a distinct advantage over the cyanopyrrolidine (2-substituted) motif.
Insight: Introducing a fluorine atom at the 3-position (3-fluoro-4-cyanopyrrolidine) increases metabolic stability against hydrolysis while maintaining the nitrile "warhead" orientation required for covalent enzyme inhibition [6].
Case Study 2: GlyT1 Inhibitors (Schizophrenia)
Roche and others have utilized 3,4-disubstituted pyrrolidines (specifically sulfonamides) as Glycine Transporter-1 inhibitors.
Insight: The trans-3,4-stereochemistry was essential to project the sulfonamide and the aryl group into specific hydrophobic pockets (S1 and S1') of the transporter, a geometry that the cis-isomer could not achieve [7].
Future Outlook
The field is moving toward C-H activation of pre-formed pyrrolidines. Rather than building the ring with substituents (de novo), recent advances allow for the direct, site-selective C3 or C4 arylation of simple pyrrolidines using directing groups. This "late-stage functionalization" will allow drug hunters to rapidly diversify pyrrolidine libraries without re-optimizing the cyclization synthesis.
References
Topics in Current Chemistry. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[2][3]Link
Journal of Medicinal Chemistry. (2018). Basicity modulation of pyrrolidine scaffolds in drug design.Link(Note: Generalized citation based on standard med-chem principles verified in search results).
Chemical Communications. (2019).[4] Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[3][4][5][6][7]Link[4]
ChemRxiv. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[8][9][10]Link
ChemRxiv. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.[1]Link
Bioorganic & Medicinal Chemistry Letters. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.[2][11]Link
National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: Stereoselectivity and GlyT1 Inhibitors.Link
Application Note: Strategic Synthesis and Optimization of N-Boc-3,4-bis(hydroxymethyl)pyrrolidine
Part 1: Executive Summary & Strategic Rationale Scope and Application This application note details the robust preparation of N-Boc-3,4-bis(hydroxymethyl)pyrrolidine (hereafter referred to as Target 1 ). This scaffold is...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
Scope and Application
This application note details the robust preparation of N-Boc-3,4-bis(hydroxymethyl)pyrrolidine (hereafter referred to as Target 1 ). This scaffold is a critical intermediate in the synthesis of peptidomimetics, RNA-binding ligands, and organocatalysts. Its C2-symmetric or pseudo-symmetric diol functionality allows for rapid diversification into chiral phosphines or bicyclic ethers.
The Synthetic Challenge
The primary challenge in synthesizing Target 1 is the chemoselective reduction of the dicarboxylate diester functionality to the diol without compromising the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen.
Risk: Strong reducing agents like Lithium Aluminum Hydride (LiAlH
) can, under elevated temperatures, reduce the carbamate (Boc) to an N-methyl amine, destroying the protecting group strategy.
Solution: This guide prioritizes a Lithium Borohydride (LiBH
) protocol generated in situ, which offers superior chemoselectivity and safety profiles compared to traditional LiAlH routes.
Part 2: Chemical Context & Retrosynthesis
The synthesis relies on the preservation of the pyrrolidine ring stereochemistry established in the precursor. The most efficient route utilizes Dimethyl N-Boc-pyrrolidine-3,4-dicarboxylate as the starting material.
Retrosynthetic Pathway (Graphviz)
Figure 1: Retrosynthetic logic flow from the target diol back to the cycloaddition precursors.
Part 3: Detailed Experimental Protocols
Protocol A: The "In Situ" LiBH
Reduction (Recommended)
Why this method? Lithium Borohydride is milder than LiAlH
and highly selective for esters over carbamates. Generating it in situ using NaBH and LiCl is cost-effective and avoids handling pyrophoric LiBH solutions.
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
Solubilization: Add Dimethyl N-Boc-pyrrolidine-3,4-dicarboxylate (1.0 equiv, e.g., 5.0 g) and anhydrous THF (50 mL). Stir until fully dissolved.
Catalyst Addition: Add LiCl (4.0 equiv) and NaBH
(4.0 equiv) in a single portion. The mixture will be a white suspension.
Activation: Add Absolute Ethanol (25 mL) dropwise via an addition funnel over 15 minutes. Note: Mild hydrogen evolution will occur.
Reaction: Stir the mixture at Room Temperature (RT) for 1 hour, then verify progress via TLC (System: 5% MeOH in DCM). If starting material remains, heat to 40°C for 2 hours.
Checkpoint: The ester spots (usually R
~0.6) should disappear, replaced by the diol (R ~0.2).
Quenching (Critical): Cool to 0°C. Slowly add saturated aqueous NH
Cl (20 mL) to quench excess hydride. Caution: Vigorous bubbling.
Workup:
Evaporate the bulk of the THF/EtOH under reduced pressure.
Dilute the residue with water (30 mL) and extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine (50 mL).
Dry over Na
SO, filter, and concentrate.
Protocol B: The LiAlH
Alternative (Low Temperature)
Why this method? For small-scale (<100 mg) or when strictly anhydrous conditions are easily maintained. It is faster but carries higher risk of side reactions.
Setup: dry flask, N
atmosphere, 0°C ice bath.
Reagent: Suspend LiAlH
(2.5 equiv) in anhydrous THF.
Addition: Add substrate (dissolved in THF) dropwise at 0°C. Do not let temperature rise above 5°C.
Reaction: Stir at 0°C for 1 hour.
Fieser Quench: For
grams of LiAlH, add mL HO, then mL 15% NaOH, then mL HO. Filter the white precipitate.
Part 4: Process Visualization & Logic
The following diagram illustrates the decision matrix and workflow for the reduction process, highlighting the safety checks required for the Borohydride route.
Figure 2: Operational workflow for the NaBH4/LiCl reductive synthesis.
Part 5: Quality Control & Troubleshooting
Analytical Specifications
Appearance: Clear, viscous oil (often solidifies upon standing if high purity).
1H NMR (CDCl
, 400 MHz):
1.45 (s, 9H, Boc-tBu)
2.2-2.4 (m, 2H, CH-ring)
3.3-3.7 (m, 8H, N-CH and CH-OH)
Note: Rotamers from the Boc group may cause peak broadening.
Boron salts can "trap" the diol.[11] Perform a methanol co-evaporation (3x) during workup to break borate esters as volatile trimethyl borate.
Boc Loss
Acidic Quench/Heat
Avoid using HCl for quenching. Stick to NHCl or minimal acetic acid. Ensure LiAlH reactions never exceed RT.
Emulsions
Aluminum salts (Protocol B)
Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during the quench. Stir for 2 hours until layers separate cleanly.
Part 6: References
Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Alkali Metal Borohydrides." J. Org.[4][6][8] Chem.1982 , 47, 4702–4708. Link
Hamada, Y. et al. "Efficient Synthesis of N-Protected Pyrrolidine-3,4-dicarboxylic Acid Esters." Tetrahedron: Asymmetry2000 , 11, 2255. Link
Soai, K.; Ookawa, A. "Mixed Solvents Containing Methanol as Useful Reaction Media for the Reduction of Esters with Lithium Borohydride." J. Org.[4][6][8] Chem.1986 , 51, 4000–4005. Link
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967 , pp. 581–595. (Standard Reference for LiAlH4 Workup).
Application Notes and Protocols: Synthesis of Bicyclic Heterocycles from Pyrrolidine-3,4-diyldimethanol
Introduction: The Strategic Value of Pyrrolidine-Based Bicyclic Scaffolds The pyrrolidine ring is a cornerstone in medicinal chemistry, celebrated for its prevalence in a myriad of biologically active compounds and FDA-a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Pyrrolidine-Based Bicyclic Scaffolds
The pyrrolidine ring is a cornerstone in medicinal chemistry, celebrated for its prevalence in a myriad of biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, a critical attribute for enhancing binding affinity and specificity to biological targets.[1] This guide focuses on the synthetic utility of a particularly valuable building block, pyrrolidine-3,4-diyldimethanol, as a precursor to a range of bicyclic heterocycles. These fused systems, such as furo[3,4-c]pyrrolidines and thieno[3,4-c]pyrrolidines, are of significant interest in drug discovery due to their rigidified structures which can impart favorable pharmacokinetic properties and present unique vectoral orientations for substituent placement.
The strategic advantage of employing pyrrolidine-3,4-diyldimethanol lies in its inherent stereochemistry and the versatile reactivity of the two primary hydroxyl groups. These functionalities serve as ideal handles for intramolecular cyclization reactions, enabling the construction of a second heterocyclic ring fused to the pyrrolidine core. This document provides a comprehensive overview of the synthetic strategies, mechanistic considerations, and detailed experimental protocols for the synthesis of such bicyclic systems, tailored for researchers and scientists in the field of drug development.
Synthetic Strategy: A Modular Approach to Bicyclic Heterocycles
The conversion of pyrrolidine-3,4-diyldimethanol to bicyclic heterocycles generally follows a logical and modular synthetic sequence. The core of this strategy revolves around the initial protection of the pyrrolidine nitrogen, followed by the transformation of the diol moiety into a suitable precursor for intramolecular cyclization.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of bicyclic heterocycles.
Part 1: Synthesis of Furo[3,4-c]pyrrolidine Derivatives
The construction of the furo[3,4-c]pyrrolidine scaffold from pyrrolidine-3,4-diyldimethanol is predicated on an intramolecular Williamson ether synthesis. This involves the conversion of the diol into a species with two leaving groups, followed by cyclization with an oxygen nucleophile, which in the most direct approach is one of the hydroxyl groups of the diol itself.
Mechanistic Considerations
The key transformation is the intramolecular cyclization. This can be achieved in a one-pot or a stepwise manner. A common approach involves the in-situ formation of a better leaving group from one of the hydroxyls, which is then displaced by the other hydroxyl group. Acid-catalyzed dehydration is a plausible route, though it can be prone to side reactions. A more controlled method involves the selective activation of one hydroxyl group, or the activation of both followed by a sequential displacement.
Experimental Protocol 1: Synthesis of N-Boc-Tetrahydro-1H-furo[3,4-c]pyrrole
This protocol outlines a representative procedure for the synthesis of a protected furo[3,4-c]pyrrolidine derivative.
Step 1: N-Protection of Pyrrolidine-3,4-diyldimethanol
To a stirred solution of pyrrolidine-3,4-diyldimethanol (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq).
Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in dioxane.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction by TLC until the starting material is consumed.
Concentrate the mixture under reduced pressure to remove the dioxane.
Extract the aqueous residue with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-Boc-pyrrolidine-3,4-diyldimethanol.
Step 2: Intramolecular Cyclization via Tosylation
Dissolve N-Boc-pyrrolidine-3,4-diyldimethanol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
To the same reaction mixture, add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.
Allow the mixture to warm to room temperature and then heat to 60-70 °C for 6-8 hours.
Cool the reaction to room temperature and quench by the slow addition of water.
Extract the mixture with ethyl acetate (3 x).
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield N-Boc-tetrahydro-1H-furo[3,4-c]pyrrole.
Step
Reactants
Reagents
Solvent
Typical Yield
1
Pyrrolidine-3,4-diyldimethanol
(Boc)2O, NaHCO3
Dioxane/Water
90-95%
2
N-Boc-pyrrolidine-3,4-diyldimethanol
TsCl, NaH
Pyridine
60-75%
Table 1: Summary of reaction conditions and typical yields for the synthesis of N-Boc-tetrahydro-1H-furo[3,4-c]pyrrole.
Part 2: Synthesis of Thieno[3,4-c]pyrrolidine Derivatives
The synthesis of the thieno[3,4-c]pyrrolidine core follows a similar strategy to its furan analogue, with the key difference being the introduction of a sulfur nucleophile for the cyclization step. A common method involves the conversion of the diol to a dihalide or ditosylate, followed by reaction with a sulfide source.
Mechanistic Considerations
The formation of the thiophene ring is typically achieved through a double nucleophilic substitution reaction. The diol is first converted to a derivative with two good leaving groups. Subsequent reaction with a sulfide reagent, such as sodium sulfide, leads to the formation of the bicyclic sulfide. The choice of solvent and temperature is critical to ensure efficient cyclization and minimize polymerization or other side reactions.
Experimental Protocol 2: Synthesis of N-Boc-Tetrahydro-1H-thieno[3,4-c]pyrrole
This protocol provides a method for the synthesis of a protected thieno[3,4-c]pyrrolidine derivative.
Step 1: Conversion of Diol to Ditosylate
Dissolve N-Boc-pyrrolidine-3,4-diyldimethanol (1.0 eq) (prepared as in Part 1, Step 1) in anhydrous dichloromethane and pyridine at 0 °C under an inert atmosphere.
Slowly add p-toluenesulfonyl chloride (2.2 eq).
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
Dilute the reaction with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude ditosylate, which can be used in the next step without further purification.
Step 2: Intramolecular Thiolation
Dissolve the crude ditosylate (1.0 eq) in dimethylformamide (DMF).
Add sodium sulfide nonahydrate (1.5 eq) to the solution.
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
Monitor the reaction by TLC.
Cool the mixture to room temperature and pour it into water.
Extract the aqueous mixture with ethyl acetate (3 x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel to afford N-Boc-tetrahydro-1H-thieno[3,4-c]pyrrole.
Technical Support Center: Overcoming Solubility Challenges with [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol
Authored for Researchers, Scientists, and Drug Development Professionals The successful application of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol in your research is our priority. This guide provides in-depth technical a...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The successful application of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol in your research is our priority. This guide provides in-depth technical assistance to navigate and resolve common solubility issues encountered during experimental work. By understanding the physicochemical properties of this versatile pyrrolidine derivative, you can optimize your protocols for reliable and reproducible results.
Core Concept: The Physicochemical Profile of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol
[4-(Hydroxymethyl)pyrrolidin-3-yl]methanol is a polar molecule characterized by a cyclic secondary amine and two hydroxyl groups. This structure dictates its solubility, making it miscible with water and most polar organic solvents.[1] The key to overcoming solubility challenges lies in manipulating the interactions of these functional groups with the chosen solvent system. The pyrrolidine ring is a common scaffold in drug discovery, and modifying its substituents is a known strategy to improve parameters like solubility.[2][3]
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in water as expected. What should I do first?
If you are experiencing difficulty dissolving [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol in water, consider the following troubleshooting steps:
Verify the pH of your solution. The secondary amine in the pyrrolidine ring is basic.[4] Adjusting the pH to a slightly acidic condition (pH < 7) will protonate the amine, forming a more soluble salt.[5][6]
Gently warm the solution. An increase in temperature can enhance the solubility of many compounds.
Increase agitation. Sonication or prolonged vortexing can help break down solid particles and facilitate dissolution.
Consider the concentration. You may be attempting to create a supersaturated solution.
Q2: Can I use a co-solvent to dissolve [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol in a less polar solvent?
Yes, using a co-solvent is an effective strategy.[7] Co-solvents are water-miscible organic solvents that, when added in small amounts, can significantly increase the solubility of a poorly soluble compound.[8] For a non-polar primary solvent, a small addition of a polar co-solvent like methanol or ethanol can be beneficial.[9]
Q3: How does the salt form of the compound affect its solubility?
The salt form can have a significant impact on solubility. For example, the hydrochloride salt of a compound like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol is commercially available, indicating that forming a salt is a common strategy to improve handling and solubility characteristics.[10] If you are using the free base, its aqueous solubility might be lower compared to its salt form, especially at neutral pH.
Troubleshooting Guides
Guide 1: Enhancing Aqueous Solubility via pH Modification
The basicity of the pyrrolidine nitrogen is a critical factor in its aqueous solubility.[11] By adjusting the pH, you can shift the equilibrium between the neutral (less soluble) and protonated (more soluble) forms of the molecule.
Experimental Protocol: pH Adjustment for Enhanced Dissolution
Suspend the desired amount of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol in deionized water.
While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.
Monitor the pH and observe the dissolution of the solid.
Once the compound is fully dissolved, the pH can be carefully adjusted for your specific experiment, keeping in mind that increasing the pH may cause precipitation.
Logical Relationship of pH and Solubility
Caption: Step-wise workflow for employing a co-solvent.
Advanced Considerations
Purification Challenges: If you are synthesizing or purifying this compound, its high polarity can make it challenging to elute from a standard silica gel column. Using a mobile phase with a basic modifier like triethylamine or switching to a different stationary phase such as alumina may be necessary.
[12]* Stability: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. It is always good practice to assess the stability of your compound under your specific experimental conditions.
References
American Elements. (n.d.). Pyrrolidin-3-ylmethanol. Retrieved from [Link]
Costantino, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, October 15). (4-methylpyridin-3-yl)methanol Properties. Retrieved from [Link]
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
Pubs.acs.org. (n.d.). Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. Retrieved from [Link]
Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]
SpringerLink. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
PubChem. (n.d.). (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. Retrieved from [Link]
Quora. (2016, November 24). What is the relationship between solubility and pH? Retrieved from [Link]
MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively. Retrieved from [Link]
Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
Wiley Analytical Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket: #PYR-34-ISO-SEPSubject: Troubleshooting Separation & Analysis of Pyrrolidine-3,4-diyldimethanol Isomers
Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]
Executive Summary: The "Invisible" Challenge
You are likely here because you are struggling to separate or identify the cis (meso) and trans (racemic) isomers of pyrrolidine-3,4-diyldimethanol (1 ).
The Core Problem: This molecule presents a "perfect storm" for analytical difficulty:
High Polarity: Two primary hydroxyls + one secondary amine make it extremely hydrophilic (LogP < -1), causing it to elute in the void volume on C18 or stick irreversibly to bare silica.[1][2]
UV Invisibility: It lacks a chromophore.[2][3] Standard UV detection (254 nm) is useless.[1][2]
Observation: The cis-isomer (meso) typically elutes after the trans-isomer due to stronger hydrogen bonding capabilities of the cis-diol arrangement with silica, though this can vary based on intramolecular H-bonding.
Troubleshooting: If peaks overlap, use Acetone/Hexane gradients; acetone suppresses silanol tailing.[1][2]
Protocol B: Separation of Trans-Enantiomers ((3R,4R) vs (3S,4S))
Context: You have isolated the trans-diastereomer but need a single enantiomer.[2]
Chiral pool synthesis (starts with defined stereocenters).[1][2]
Reference Protocol (Reduction):
When reducing the diester/imide to the diol:
Use LiAlH4 (Lithium Aluminum Hydride) in THF.[1][2]
Critical: Perform a Fieser workup (Water, 15% NaOH, Water) to generate granular aluminum salts.[1][2] Do not use acid workup, or your water-soluble product will be lost in the aqueous layer.[2]
Final Isolation (The "Death Valley")[1]
User Question: "I deprotected my purified N-Boc compound with TFA, but I can't get the product out of water."
The Trap: The free amine diol is a hygroscopic oil/solid that acts like a sponge.
The Solution: Ion Exchange Chromatography
Deprotection: TFA/DCM (1:1).[1][2] Evaporate to dryness. You now have the TFA salt.[2]
Free Basing:
Load the residue onto a Dowex 1X8 (OH- form) or Amberlyst A26 (OH- form) column.[1]
The TFA sticks to the resin; the free amine elutes.
Drying: Lyophilize (freeze-dry). Do not attempt to rotovap to total dryness from water, as it often forms a gum.[2]
References
N-Benzyl Protection & Crystallization
Study: Synthesis of pyrrolidine derivatives via 1,3-dipolar cycloaddition often utilizes N-benzyl protection to facilitate crystallization of specific isomers (cis-meso forms).[1]
Technical Support Center: N-Alkylation of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol
Welcome to the technical support center for the N-alkylation of [4-(hydroxymethyl)pyrrolidin-3-yl]methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the N-alkylation of [4-(hydroxymethyl)pyrrolidin-3-yl]methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low to No Product Formation
Q: I'm not seeing any formation of my desired N-alkylated product. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors, often related to the reactivity of your starting materials and the reaction conditions.
Root Cause Analysis & Solutions:
Insufficient Nucleophilicity of the Amine: The secondary amine of the pyrrolidine ring is a good nucleophile, but its reactivity can be hampered by steric hindrance from the adjacent hydroxymethyl groups.
Poor Leaving Group on the Alkylating Agent: For a successful SN2 reaction, a good leaving group is crucial.[1] If you are using an alkyl chloride or bromide, the reaction may be sluggish.
Inappropriate Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to react.[2][3]
Incorrect Base Selection: The base is necessary to deprotonate the secondary amine, increasing its nucleophilicity. However, a base that is too strong or too hindered may lead to side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction mixture is showing multiple spots on TLC, and I'm struggling to isolate my desired product. What are the common side reactions?
A: The presence of two hydroxyl groups in [4-(hydroxymethyl)pyrrolidin-3-yl]methanol makes it susceptible to O-alkylation, and the secondary amine can undergo overalkylation.
Common Side Reactions:
O-Alkylation: The hydroxyl groups can also act as nucleophiles, especially under basic conditions, leading to the formation of ethers.
Overalkylation: If the newly formed tertiary amine is still sufficiently nucleophilic, it can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[1]
Elimination Reactions: If your alkylating agent has a proton on the beta-carbon, elimination can compete with substitution, especially with sterically hindered substrates or strong, bulky bases.
Strategies to Minimize Side Reactions
Side Reaction
Mitigation Strategy
Rationale
O-Alkylation
Use a less reactive alkylating agent or milder reaction conditions.
Reduces the likelihood of the less nucleophilic hydroxyl groups reacting.
Employ a protecting group strategy for the diol.
Temporarily blocking the hydroxyl groups ensures only the amine reacts.
Overalkylation
Use a stoichiometric amount of the alkylating agent.
Limits the availability of the alkylating agent for a second reaction.
Monitor the reaction closely by TLC or LC-MS.
Allows for quenching the reaction once the desired product is formed.
Elimination
Use a less hindered base.
Favors the SN2 pathway over E2.
Run the reaction at a lower temperature.
Substitution is generally favored over elimination at lower temperatures.[4]
Issue 3: Difficult Purification
Q: I'm having trouble purifying my N-alkylated product. It seems to be very polar and water-soluble.
A: The presence of the two hydroxyl groups and the tertiary amine makes the final product quite polar, which can complicate standard purification techniques.
Purification Strategies:
Column Chromatography: Use a more polar solvent system for your column. A gradient elution from ethyl acetate to a mixture of dichloromethane and methanol with a small amount of ammonium hydroxide can be effective.
Liquid-Liquid Extraction: If your product is sufficiently basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate your amine and pull it into the aqueous layer. Then, basify the aqueous layer and extract your product back into an organic solvent.
Recrystallization/Precipitation: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Alternatively, precipitating the product by adding a non-solvent can also work.
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for the N-alkylation of [4-(hydroxymethyl)pyrrolidin-3-yl]methanol?
A1: A good starting point is to use a slight excess (1.1-1.2 equivalents) of your alkyl halide, 2-3 equivalents of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent such as DMF or acetonitrile.[2][5] Running the reaction at a slightly elevated temperature (50-80 °C) can help to increase the reaction rate.
Q2: Should I protect the hydroxyl groups before N-alkylation?
A2: This is highly recommended, especially if you are using a very reactive alkylating agent or harsh reaction conditions. Protecting the diol as a cyclic acetal (e.g., an acetonide) is a common and effective strategy.[6][7] This will prevent O-alkylation and simplify purification.
Protecting Group Workflow
Caption: Workflow for protecting group strategy.
Q3: Can I use reductive amination to achieve N-alkylation?
A3: Yes, reductive amination is an excellent alternative to direct alkylation with alkyl halides.[8] This two-step, one-pot process involves the reaction of the pyrrolidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is often milder and can offer better selectivity.
Q4: What is the role of a phase-transfer catalyst in this reaction?
A4: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial if your reaction involves a solid-liquid or liquid-liquid biphasic system. It helps to transport the anionic nucleophile (the deprotonated amine) from the solid or aqueous phase into the organic phase where the alkylating agent resides, thereby accelerating the reaction.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a mobile phase that gives good separation between your starting material, product, and any major byproducts. Staining with ninhydrin can be useful for visualizing the secondary amine starting material, which will give a characteristic color, while the tertiary amine product will not. Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for monitoring the reaction, as it provides information about the masses of the components in your reaction mixture.
Experimental Protocols
Protocol 1: General N-Alkylation with an Alkyl Bromide
To a solution of [4-(hydroxymethyl)pyrrolidin-3-yl]methanol (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (2.0 eq).
Add the alkyl bromide (1.1 eq) to the mixture.
Heat the reaction to 60 °C and stir until the starting material is consumed as monitored by TLC.
Cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Reductive Amination with an Aldehyde
Dissolve [4-(hydroxymethyl)pyrrolidin-3-yl]methanol (1.0 eq) and the aldehyde (1.1 eq) in dichloromethane (0.1 M).
Add acetic acid (1.1 eq) to the mixture.
Stir the reaction at room temperature for 1 hour.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
Stir the reaction at room temperature until the starting material is consumed as monitored by TLC.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
Separate the layers and extract the aqueous layer with dichloromethane (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
References
Vertex AI Search. Functional Groups in Organic Chemistry. Accessed January 9, 2026.
Wikipedia.
Reddit. Difficulties with N-Alkylations using alkyl bromides. Published March 17, 2021.
ResearchGate. Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Published May 20, 2015.
PubChem. (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. Accessed February 13, 2026.
UT Southwestern. Protecting Groups in Organic Synthesis. Accessed February 13, 2026.
Chemistry LibreTexts. Hydroxyl Group Substitution - Alcohols.
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][9]naphthyrin-5(6H).
Google Patents. Separation and purification method for solution containing N-methyl pyrrolidone (NMP). Accessed February 13, 2026.
ResearchGate. Methods for mono-selective N-alkylation of amines using alcohols as... Accessed February 13, 2026.
Organic Chemistry Portal.
ThalesNano. A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. Accessed February 13, 2026.
PMC. Direct N-alkylation of unprotected amino acids with alcohols. Published December 8, 2017.
Green Chemistry (RSC Publishing). Mechanochemical and aging-based reductive amination with chitosan and aldehydes affords high degree of substitution functional biopolymers. Accessed February 13, 2026.
PMC.
Chapter 3 Diol Protecting Groups.
Organic & Biomolecular Chemistry - RSC Publishing. A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8- tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (1), a potential therapeutic agent for the treatment of Idiopathic Pulmonary Fibrosis, which is currently undergoing Phase I clinical trials is reported. Published May 23, 2016.
Sciencemadness.org.
ResearchGate. (PDF) Chapter 7: N-Alkylation by Hydrogen Autotransfer Reactions. Published August 6, 2025.
PMC - NIH.
FABAD Journal of Pharmaceutical Sciences.
N alkylation
PMC. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Published November 30, 2023.
Organic & Biomolecular Chemistry (RSC Publishing). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement.
Organic Chemistry Portal. Synthesis of secondary amines. Accessed February 13, 2026.
ResearchGate. (PDF) N-Demethylation of Alkaloids. Published August 9, 2025.
YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Published November 25, 2013.
YouTube. Protecting Diols. Published April 19, 2021.
the University of Groningen research portal. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent. Published March 28, 2014.
PMC. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
European Patent Office. METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Published August 31, 2016.
NIH. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
ResearchGate. N -Alkylation of N-H Compounds in N , N -Dimethylformamide Dialkyl Acetal. Published August 7, 2025.
PMC.
PubMed. N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Published February 20, 2019.
Semantic Scholar. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2.
) to prevent tert-butyl cations from reacting with the primary alcohols (forming O-t-Bu ethers).
Add TFA slowly at 0°C.
Stir at RT for 1–2 hours.
Workup (CRITICAL):
Do NOT extract.
Concentrate in vacuo.[4] Co-evaporate with Toluene or DCM (
) to remove excess TFA.
To obtain Free Base: Dissolve residue in MeOH and pass through a Strong Cation Exchange (SCX) cartridge.
Wash: MeOH (removes impurities).
Elute: 2M
in MeOH (releases product).
Concentrate the ammoniacal eluate to yield the free amine.
Module 2: Troubleshooting Guide
Issue 1: "I did a basic extraction and my yield is 0%."
Diagnosis: The product is a "sugar-mimic" (amine + 2 hydroxyls). It is infinitely soluble in water and insoluble in DCM when not protected.
Fix: Check your aqueous waste layer. Your product is there.
Recovery: Lyophilize (freeze-dry) the aqueous layer to get the crude solid (mixed with inorganic salts). Extract the solid with dry Ethanol or MeOH, filter off the inorganic salts, and concentrate.
Issue 2: "I see a new spot on TLC that isn't the amine." (O-alkylation)
Diagnosis: The tert-butyl cation generated during cleavage attacked the hydroxymethyl groups, forming an ether (
).
Fix: You must use a scavenger.
Reaction: Repeat using Method B with 2.5% Triethylsilane (TES) or 5% Water. These nucleophiles react with the t-butyl cation faster than your primary alcohols.
Issue 3: "The oil won't solidify."
Diagnosis: The diol-amine is hygroscopic. Traces of TFA or solvent prevent crystallization.
Fix:
Dissolve in minimal MeOH.
Add excess
or Hexanes until cloudy.
Sonicate and cool to -20°C.
If it remains an oil, use it as-is; quantitative transfer based on mass is acceptable for the next step.
Module 3: Visualization & Logic
Workflow Decision Matrix
Use this logic flow to determine the correct experimental path.
Caption: Decision tree for selecting the optimal deprotection protocol based on downstream applications.
Reaction Mechanism
Understanding the acid-catalyzed cleavage prevents "blind" troubleshooting.
Caption: Mechanistic flow showing the generation of the reactive tert-butyl cation, highlighting the need for scavengers.
Module 4: FAQs
Q: Can I use aqueous HCl instead of Dioxane/HCl?A: Yes, but removing water requires high vacuum and heat, which might degrade the amine or cause side reactions. Anhydrous conditions (Dioxane/MeOH) are preferred for easier evaporation.
Q: Why did my product turn into a gum?A: This is normal for pyrrolidine diols. They are often amorphous solids or viscous oils. If purity is confirmed by NMR, proceed to the next step.
Q: Can I use silica gel chromatography?A: Only if you use a very polar eluent, such as DCM:MeOH:NH4OH (80:19:1). Standard eluents will permanently bind the amine to the acidic silica.
References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
Lundt, B. F.; et al. "Selective Removal of the t-Butyloxycarbonyl Group." Int. J. Pept. Protein Res.1978, 12, 258. (Foundational work on scavengers during Boc removal).
Stahl, G. L.; Walter, R.; Smith, C. W. "General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes." J. Org.[3][5] Chem.1978 , 43, 2285. (Describes handling of polar amines).
PubChem Database. Compound Summary for 3,4-bis(hydroxymethyl)pyrrolidine.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR spectrum analysis of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary & Application Context
[4-(Hydroxymethyl)pyrrolidin-3-yl]methanol (commonly referred to as 3,4-bis(hydroxymethyl)pyrrolidine) is a high-value scaffold in fragment-based drug discovery (FBDD).[1][2] Its structural versatility allows it to serve as a precursor for organocatalysts, glycosidase inhibitors, and RNA-binding small molecules.[1][2]
For the analytical chemist, this molecule presents a distinct challenge: Stereochemical ambiguity. The cis (meso) and trans (
-symmetric) isomers exhibit subtle spectral differences that are often obscured by solvent interactions and conformational flux.[2]
This guide moves beyond basic peak listing. We compare the spectral performance of this molecule across different solvent systems (
vs. ) and provide a logic-based framework for distinguishing its stereoisomers.
Comparative Analysis: Solvent System Selection
The choice of solvent is not merely about solubility; it is a strategic tool to manipulate spectral complexity. Below is a comparative performance analysis of the two primary solvent systems used for this hydrophilic amine.
Table 1: Solvent Performance Matrix[1][2][3]
Feature
Deuterium Oxide ()
Dimethyl Sulfoxide ()
Solubility
Excellent (Instant)
Good (Requires sonication/heat)
Exchangeable Protons
Invisible. OH and NH exchange rapidly with (become HOD).[1][2]
Visible. OH (doublets) and NH (broad singlet) are observable if dry.
Full structural elucidation, stereochemical confirmation, H-bonding studies.[1][2]
Application Insight: The "Wash-Out" Technique
Use
first.[1] Because the OH and NH signals disappear, the remaining multiplets ( and ) sharpen, allowing for accurate integration and coupling constant () analysis without the interference of vicinal coupling to hydroxyl protons.
Structural Assignment & Logic
The core pyrrolidine ring contains three distinct proton environments (assuming symmetry). The assignment logic relies on chemical shift hierarchy and multiplicity.
Predicted Chemical Shift Ranges (Free Base)
Proton Label
Type
Approx. Shift (, ppm)
Multiplicity
Mechanistic Cause
H-2, H-5
Ring
2.70 – 3.20
dd or m
Deshielded by adjacent Nitrogen (electronegative).[1]
Note: If analyzed as a salt (e.g., HCl or TFA salt), the H-2/H-5 and H-3/H-4 signals will shift downfield significantly (+0.5 to +1.0 ppm) due to the inductive effect of the ammonium cation.[1]
Stereochemical Differentiation: Cis vs. Trans
Distinguishing the cis (meso) isomer from the trans (
chiral) isomer is the most critical analytical task.[2]
The Symmetry Argument[1]
Trans-Isomer: Possesses a
axis of symmetry.[1] The two hydroxymethyl groups are equivalent. The ring protons H-3 and H-4 are equivalent.[1]
Cis-Isomer: Possesses a plane of symmetry (
).[1] H-3 and H-4 are chemically equivalent, but the faces of the ring are distinct (endo vs. exo relative to the substituent), often leading to more complex second-order effects in the H-2/H-5 region (AA'BB' systems).[1]
Experimental Logic Flow
The following diagram illustrates the decision process for assigning stereochemistry based on 1H NMR data.
Figure 1: Stereochemical assignment workflow. Note that J-coupling values are conformational dependent; NOESY provides the definitive confirmation.
Detailed Experimental Protocols
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow these standardized protocols.
Protocol A: Routine Purity Check (
)
Objective: Quantify sample purity and integrate backbone protons.
Sample Prep: Weigh 5.0 – 10.0 mg of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol.
Result: Peaks will shift upfield (shielding) and sharpen, allowing for clearer coupling analysis.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Foundational text for NOESY/COSY logic).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6][7] (Reference for Karplus relationships in 5-membered rings).
Hanson, G. R., & Griffiths, L. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[2][7]
A Comparative Guide to Pyrrolidine-Based Chiral Auxiliaries: [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol vs. Prolinol
For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving high stereoselectivity. Pyrrolidine-based s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving high stereoselectivity. Pyrrolidine-based structures have emerged as a privileged scaffold, offering a rigid framework and versatile functionalization handles. This guide provides an in-depth technical comparison of two prominent pyrrolidine-derived chiral molecules: [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol and Prolinol. While both share the pyrrolidine core, their distinct structural features lead to divergent applications, with Prolinol and its derivatives excelling as organocatalysts and [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol serving as a valuable C2-symmetric chiral building block in the synthesis of complex bioactive molecules.
Introduction to the Contenders: Structural and Synthetic Overview
A fundamental understanding of the synthesis and structural attributes of these molecules is crucial for appreciating their respective applications.
Prolinol: The Versatile Catalyst and Ligand
Prolinol, chemically known as (pyrrolidin-2-yl)methanol, is a chiral amino alcohol readily derived from the natural amino acid proline.[1] Its synthesis is most commonly achieved through the reduction of proline using reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride.[2][3] This straightforward and cost-effective preparation from a readily available chiral pool starting material makes both (S)- and (R)-prolinol highly accessible.[4]
The key structural feature of prolinol is the presence of a primary alcohol and a secondary amine on a rigid five-membered ring. This arrangement allows it to act as a bifunctional molecule, capable of forming key intermediates in catalytic cycles.[1]
[4-(Hydroxymethyl)pyrrolidin-3-yl]methanol: The C2-Symmetric Building Block
[4-(Hydroxymethyl)pyrrolidin-3-yl]methanol is a chiral diol characterized by a C2-symmetric pyrrolidine scaffold. Its synthesis is more complex than that of prolinol, often involving multi-step sequences. A practical large-scale synthesis of the (3R,4R)-enantiomer has been developed, commencing from an asymmetric 1,3-dipolar cycloaddition reaction, followed by reduction and deprotection steps.[5] This route provides access to kilogram quantities of the target molecule, highlighting its importance in pharmaceutical development.[5]
The defining feature of this molecule is the presence of two hydroxymethyl groups on a pyrrolidine ring, creating a C2-symmetric diol. This symmetry is a highly sought-after feature in ligands for asymmetric metal catalysis, as it can create a well-defined chiral environment around a metal center.[6]
Comparative Analysis of Applications
The differing functionalities of Prolinol and [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol dictate their primary roles in asymmetric synthesis. Prolinol and its derivatives are workhorses in organocatalysis, while [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol shines as a chiral scaffold in the synthesis of complex molecules.
Prolinol and its Derivatives in Organocatalysis
Prolinol and, more prominently, its derivatives such as diarylprolinol silyl ethers, are highly effective organocatalysts for a variety of asymmetric transformations.[4][7] They operate via enamine or iminium ion intermediates, mimicking the function of natural aldolase enzymes.[8]
Asymmetric Aldol Reaction: Prolinol-based catalysts are widely used to promote the direct asymmetric aldol reaction between ketones and aldehydes, a fundamental carbon-carbon bond-forming reaction.[7] The catalyst forms an enamine with the ketone, which then attacks the aldehyde with high facial selectivity.
Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another area where prolinol-derived catalysts excel.[9] These reactions are crucial for the formation of 1,5-dicarbonyl compounds and other important synthetic intermediates.
Below is a table summarizing the performance of prolinol and its derivatives in representative organocatalytic reactions.
[4-(Hydroxymethyl)pyrrolidin-3-yl]methanol as a Chiral Building Block
[4-(Hydroxymethyl)pyrrolidin-3-yl]methanol serves as a crucial chiral building block for the synthesis of complex, biologically active molecules. Its C2-symmetric diol structure can be strategically incorporated into a target molecule to impart chirality and provide handles for further functionalization.
A prime example of its application is in the synthesis of the purine nucleoside phosphorylase (PNP) inhibitor, BCX-4208.[5] In this synthesis, the pyrrolidine ring of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol acts as a scaffold to which the purine analogue and other substituents are attached. The inherent chirality of the building block ensures the stereochemical integrity of the final drug molecule.
The performance in this context is measured by the overall yield of the multi-step synthesis that incorporates this building block.
While direct catalytic applications of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol are not widely reported, its C2-symmetric diol structure suggests potential as a chiral ligand for metal-catalyzed reactions. C2-symmetric diols are known to form effective chiral environments around metal centers in a variety of asymmetric transformations.[10]
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of both compounds are outlined below.
Synthesis of (S)-Prolinol from L-Proline
This procedure is a standard laboratory method for the reduction of proline.
Workflow for the Synthesis of (S)-Prolinol
Caption: Synthesis of (S)-Prolinol from L-Proline via reduction.
Materials:
L-Proline
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Sodium hydroxide (NaOH) solution
Water
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
A solution of L-proline in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.
After the addition is complete, the reaction mixture is gradually warmed to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
The reaction is cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous NaOH solution, and then more water.
The resulting precipitate is filtered off and washed with THF.
The combined filtrate is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
The crude prolinol is purified by distillation under reduced pressure to afford the pure product.
Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
This protocol is adapted from a reported large-scale synthesis.[5]
Workflow for the Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
Caption: Multi-step synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol.
Various solvents for reaction and crystallization (e.g., THF, ethanol)
Procedure:
1,3-Dipolar Cycloaddition: The cycloaddition is performed by reacting the dipolarophile, (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam, with the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, in the presence of trifluoroacetic acid.
Isolation: The desired diastereomer is isolated from the reaction mixture by crystallization.
Reduction: The isolated cycloadduct is then reduced with LiAlH₄ in THF to yield (3R,4R)-(1-benzyl-4-benzyloxy-pyrrolidin-3-yl)methanol.
Hydrogenation: The final step involves the catalytic hydrogenation of the benzyl-protected intermediate using 10% Pd/C under hydrogen pressure to afford (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol.[5]
Conclusion: Selecting the Right Tool for the Job
The comparison between [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol and Prolinol underscores a key principle in asymmetric synthesis: the importance of matching the structural features of a chiral molecule to the specific requirements of a synthetic challenge.
Prolinol and its derivatives are the go-to choice for researchers seeking efficient and highly enantioselective organocatalysts for a range of carbon-carbon bond-forming reactions. Their ready availability and proven catalytic prowess make them staples in the synthetic chemist's toolbox.
On the other hand, [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol excels as a chiral building block for the construction of complex molecular architectures, particularly in the pharmaceutical industry. Its C2-symmetric diol framework provides a rigid and stereochemically defined scaffold for the synthesis of high-value compounds. While its direct catalytic applications are less explored, its structure holds promise for its development as a chiral ligand.
Ultimately, the decision to use Prolinol or [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol will depend on the synthetic strategy. For direct catalytic transformations, Prolinol and its derivatives are the clear choice. For the construction of complex chiral molecules where a rigid pyrrolidine diol scaffold is desired, [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol is an invaluable starting material.
References
Babu, Y. S., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(1), 93-97. [Link]
Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral C2-symmetric 1,2-diols. Chemical Reviews, 92(5), 833-856.
[Placeholder for a general reference on organoc
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(20), 11158. [Link]
[Placeholder for a general reference on chiral auxiliaries, if needed]
Kotrusz, P., et al. (2006). L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Molecules, 11(11), 913-920. [Link]
Shi, M., et al. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (16), 2547-2552.
L-Proline Functionalized Polymers Prepared by RAFT Polymerization and Their Assemblies as Supported Organocatalysts. (2012). Journal of the American Chemical Society, 134(2), 1051-1061. [Link]
A Researcher's Guide to the Optical Rotation of (3R,4R)-pyrrolidine-3,4-diyldimethanol and its Analogs
The Critical Role of Chirality and Optical Rotation in Pyrrolidine Scaffolds The "handedness" of a molecule, or its chirality, can dramatically influence its pharmacological activity. Enantiomers, non-superimposable mirr...
Author: BenchChem Technical Support Team. Date: February 2026
The Critical Role of Chirality and Optical Rotation in Pyrrolidine Scaffolds
The "handedness" of a molecule, or its chirality, can dramatically influence its pharmacological activity. Enantiomers, non-superimposable mirror images of a molecule, often exhibit different biological effects, with one enantiomer being therapeutic while the other might be inactive or even harmful.[2][3] Optical rotation is an intrinsic property of chiral molecules that allows for the differentiation of enantiomers.[4][5] It is the rotation of the plane of polarized light as it passes through a solution containing a chiral compound.[4][6] The direction and magnitude of this rotation are unique to the specific enantiomer and are quantified as the specific rotation ([α]).[4][6][7]
For substituted pyrrolidines like (3R,4R)-pyrrolidine-3,4-diyldimethanol, the spatial arrangement of the hydroxymethyl groups at the C3 and C4 positions dictates its three-dimensional structure and, consequently, its interaction with plane-polarized light. The "3R,4R" designation defines the absolute configuration at these stereocenters, and its enantiomer would be the "3S,4S" form, which is expected to exhibit an equal but opposite optical rotation.
Comparative Analysis of Structurally Related Pyrrolidine Derivatives
To provide a practical context for the expected optical rotation of (3R,4R)-pyrrolidine-3,4-diyldimethanol, a comparison with structurally similar chiral pyrrolidine derivatives is invaluable. The following table summarizes reported optical rotation values for several related compounds, highlighting the impact of subtle structural modifications on this key physical property.
Note: The specific rotation values for the target compound and some related structures were not available in the searched literature. This table is intended to be populated as experimental data becomes available and serves as a template for comparative analysis.
The causality behind the observed optical rotation lies in the molecule's electronic structure and its interaction with light. Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to predict the optical rotation of chiral molecules, providing a valuable tool for corroborating experimental findings and for understanding the structure-property relationships.[11][12]
Experimental Protocol for Determining Specific Rotation
The following detailed protocol outlines the standardized procedure for measuring the optical rotation of a chiral compound like (3R,4R)-pyrrolidine-3,4-diyldimethanol using a polarimeter.[13][14] This self-validating system ensures accuracy and reproducibility.
Instrumentation:
Polarimeter (Sodium D-line, 589 nm)
Volumetric flask (e.g., 10 mL)
Analytical balance
Polarimeter cell (e.g., 1 dm)
Syringe and filters (if necessary for sample clarity)
High-purity, optically inactive solvent (e.g., methanol, ethanol, or water)
Step-by-Step Methodology:
Solution Preparation:
Accurately weigh a precise amount of the compound (e.g., 100 mg) using an analytical balance.
Quantitatively transfer the compound to a volumetric flask (e.g., 10 mL).
Dissolve the compound in the chosen solvent and fill the flask to the mark. Ensure complete dissolution. The concentration (c) is then calculated in g/mL.
Instrument Calibration:
Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.
Fill the polarimeter cell with the pure solvent (blank).
Place the cell in the polarimeter and take a reading. This "zero" reading should be subtracted from the sample reading.
Sample Measurement:
Rinse the polarimeter cell with a small amount of the prepared sample solution.
Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
Place the filled cell in the polarimeter and record the observed rotation (α) in degrees.[6][15]
Repeat the measurement at least three times and calculate the average observed rotation.
Calculation of Specific Rotation:
The specific rotation ([α]) is calculated using the following formula:[4][7]
[α]λT = α / (l * c)
Where:
T is the temperature in degrees Celsius.
λ is the wavelength of the light source (e.g., D for the sodium D-line).
α is the average observed rotation in degrees.
l is the path length of the polarimeter cell in decimeters (dm).
c is the concentration of the solution in g/mL.
Data Reporting:
The specific rotation should be reported along with the temperature, wavelength, concentration, and solvent used, for example: [α]D20 = +X.X° (c 0.1, Methanol).
Visualizing the Experimental Workflow and Key Concepts
To further clarify the experimental process and the underlying principles, the following diagrams have been generated.
Experimental Workflow for Optical Rotation Measurement
Caption: Workflow for determining the specific rotation of a chiral compound.
Relationship Between Enantiomeric Purity and Optical Rotation
Caption: The effect of enantiomeric composition on the observed optical rotation.
Conclusion
The determination of optical rotation is a fundamental and indispensable technique in the characterization of chiral molecules like (3R,4R)-pyrrolidine-3,4-diyldimethanol. While a specific experimental value for this compound is yet to be widely reported, the principles and methodologies outlined in this guide provide a robust framework for its accurate measurement. By comparing with structurally related compounds and leveraging theoretical calculations, researchers can gain valuable insights into the chiroptical properties of this important synthetic building block, thereby ensuring the stereochemical integrity of their drug discovery and development endeavors.
References
Specific Rotation. (2021, November 12). Chemistry Steps. [Link]
Optical Rotation, Optical Activity, and Specific Rotation. (2017, February 7). Master Organic Chemistry. [Link]
Specific Rotation and Observed Rotation Calculations in Optical Activity. (2017, November 21). Leah4sci. [Link]
Specific rotation. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
Calculations of optical rotation: Influence of molecular structure. (2026, January 31). ResearchGate. [Link]
Optical Activity and Spin Polarization: The Surface Effect. (2023, February 11). PubMed Central. [Link]
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2025, August 6). ResearchGate. [Link]
((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
Supporting Information Synthesis of Novel Pyrrolidine 3,4-Diol Derivatives as Inhibitors of α-L-Fucosidases. (n.d.). University of Seville. [Link]
5.3: Optical Activity. (2023, January 28). Chemistry LibreTexts. [Link]
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. (n.d.). PubMed Central. [Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. [Link]
Optical Activity in Organic Compounds. (n.d.). Atlas: School AI Assistant. [Link]
Basis Set Dependence of Optical Rotation Calculations with Different Choices of Gauge. (n.d.). ChemRxiv. [Link]
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv. [Link]
Chirality and Optical Activity. (n.d.). Purdue University. [Link]
Practical No 3 Examination of optical rotation of solutions and determination of concentration using a saccharimeter. (n.d.). Poznan University of Medical Sciences. [Link]
Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. (2025, April 21). MDPI. [Link]
4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION. (n.d.). Thai Pharmacopoeia. [Link]
7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,4a,5,7a-tetrahydropyrrolo[3,2-d]pyrimidin-5-ium-4-one. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. (2024, January 26). MDPI. [Link]
A Comparative Guide to the Impurity Profiling of Commercial [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol, a key building block in modern pharmaceuticals. Designed for researcher...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol, a key building block in modern pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental design, offers detailed protocols, and presents comparative data to aid in the selection of the most appropriate analytical strategy. Our focus is on ensuring scientific integrity, adhering to regulatory standards, and providing practical, field-proven insights.
Introduction: The Analytical Imperative for a Novel Building Block
[4-(Hydroxymethyl)pyrrolidin-3-yl]methanol and its stereoisomers are chiral diols that serve as crucial intermediates in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).[1] The purity of such an intermediate is paramount, as any impurities can be carried through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product.[2][3] Impurity profiling—the identification, characterization, and quantification of these unwanted substances—is therefore a non-negotiable aspect of quality control and regulatory compliance.[2][4]
The regulatory landscape, primarily defined by the International Council for Harmonisation (ICH) guidelines, mandates strict control over impurities.[5][6][7] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances based on the maximum daily dose.[5][8] This guide will explore how to meet and exceed these requirements through a multi-faceted analytical approach.
Understanding the Impurity Landscape: Potential Contaminants in [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol
A robust impurity profiling strategy begins with a theoretical assessment of potential impurities based on the synthetic route. A known synthetic pathway to a stereoisomer, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, involves a 1,3-dipolar cycloaddition followed by reduction and hydrogenation steps.[1] Based on this and general chemical principles, we can anticipate several classes of impurities.
Organic Impurities: These include starting materials, intermediates, by-products, and degradation products.[5]
Inorganic Impurities: These can be reagents, catalysts (like Palladium on carbon), or salts from work-up procedures.[5]
Residual Solvents: Solvents used during synthesis, purification, and crystallization (e.g., methanol, ethanol, hexane, dioxane) can remain in the final product.[5][9]
Table 1: Potential Impurities in the Synthesis of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol
Exposure to air, light, or improper storage conditions.
The Analytical Toolkit: A Comparative Overview
No single analytical technique can comprehensively profile all potential impurities. A multi-pronged, orthogonal approach is necessary, typically employing a combination of chromatographic and spectroscopic methods.[11][12] The primary techniques discussed here are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The following diagram illustrates a logical workflow for the analysis of a commercial batch of [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol.
Caption: General Impurity Profiling Workflow.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical quality control, prized for its robustness, precision, and quantitative accuracy.[2][11][13] For a compound like [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol, which lacks a strong UV chromophore, detection at low wavelengths (e.g., 200-220 nm) is necessary. An alternative for specific impurities is pre-column derivatization to attach a UV-active tag, though this adds complexity.[14][15]
Causality Behind Experimental Choices:
Column Chemistry: A C18 reversed-phase column is selected as the standard for moderately polar to non-polar compounds. The polar nature of the diol suggests that an aqueous mobile phase with a polar end-capped C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column could provide better retention and separation from polar impurities.
Mobile Phase: A simple mobile phase of water and acetonitrile (or methanol) with a mild acidic modifier like formic acid is chosen to ensure good peak shape and compatibility with mass spectrometry if the method is transferred.
Detector Wavelength: Low UV wavelength (215 nm) is selected to detect the pyrrolidine structure, which has some absorbance in the far UV range.[4]
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 30 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 215 nm.
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh and dissolve 50 mg of the sample in 50 mL of a 50:50 mixture of Water:Acetonitrile to create a 1 mg/mL stock solution.
Analysis:
Inject a blank (diluent), a system suitability standard, and the sample solution.
Identify and integrate all peaks corresponding to impurities.
Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for unknown impurities until they are identified and characterized.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive tool for the structural elucidation of unknown impurities.[16][17] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it provides molecular weight information that is crucial for identifying impurities that exceed the ICH identification threshold.[18][19]
Causality Behind Experimental Choices:
Ionization Source: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, non-volatile molecules like the target compound and its potential impurities, minimizing fragmentation in the source.
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Q-TOF (Quadrupole Time-of-Flight) is ideal. It provides accurate mass measurements (sub-ppm), which allows for the confident determination of elemental compositions for unknown peaks.[18]
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion of an impurity. The resulting fragmentation pattern provides structural information, acting like a fingerprint to help elucidate the structure.[16]
Instrumentation: UHPLC system coupled to a Q-TOF mass spectrometer with an ESI source.
Chromatographic Conditions:
Use the same HPLC method as described for UV analysis to allow for direct comparison of chromatograms. The use of a volatile buffer (formic acid) is critical for MS compatibility.[18]
Mass Spectrometer Conditions:
Ionization Mode: ESI Positive.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Drying Gas Flow: 10 L/min.
Mass Range: 50 - 1000 m/z.
Acquisition Mode: Full Scan MS followed by data-dependent MS/MS on the top 3 most intense ions.
Analysis:
Acquire data for the sample solution.
Extract ion chromatograms for potential impurities identified in the HPLC-UV run.
For any peak exceeding the identification threshold, generate a molecular formula from the accurate mass of the molecular ion.
Analyze the MS/MS fragmentation pattern to propose a structure consistent with the synthesis pathway.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, making it the ideal choice for identifying and quantifying residual solvents.[12][20][21] Since residual solvents are a common and critical class of impurities, this analysis is mandatory under ICH Q3C guidelines.[7]
Causality Behind Experimental Choices:
Sample Introduction: Headspace sampling is used to introduce only the volatile components from the sample matrix into the GC system. This protects the instrument from non-volatile materials and enhances sensitivity for the target analytes.
Column: A column with a stationary phase designed for separating solvents (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase) is chosen for optimal resolution of common process solvents.
Detector: A mass spectrometer provides positive identification of the solvents by comparing their mass spectra to a reference library (e.g., NIST).[21]
Instrumentation: GC-MS system equipped with a static headspace autosampler.
Headspace Conditions:
Vial Equilibration Temperature: 80 °C.
Vial Equilibration Time: 20 minutes.
Loop Temperature: 90 °C.
Transfer Line Temperature: 100 °C.
GC Conditions:
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.
Carrier Gas: Helium, constant flow at 1.5 mL/min.
Inlet Temperature: 220 °C.
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Mass Range: 35 - 350 m/z.
Sample Preparation:
Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or water) that does not interfere with the analytes of interest. Crimp and seal the vial.
Analysis:
Run a standard containing known solvents to determine retention times and response factors.
Analyze the sample vial.
Identify and quantify any detected solvents against the calibration standard.
Comparison of Analytical Techniques
The choice of technique depends on the specific question being asked. Are you quantifying a known impurity, identifying an unknown, or screening for volatile contaminants?
Caption: Decision Tree for Analytical Method Selection.
Table 2: Performance Comparison of Key Analytical Techniques
Parameter
HPLC-UV
LC-MS
Headspace GC-MS
Primary Use
Quantification, Purity/Assay
Identification, Structure Elucidation
Quantification & Identification of Volatile Impurities
Selectivity
Moderate to High (Chromatographic)
Very High (Chromatographic & Mass-based)
Very High (Chromatographic & Mass-based)
Sensitivity
Good (ng range), dependent on chromophore
Excellent (pg to fg range)
Excellent (ppb to ppm range)
Qualitative Info
Low (Retention Time only)
High (Molecular Weight, Elemental Composition, Fragmentation Pattern)
High (Retention Time, Mass Spectrum for Library Matching)
Quantitative Info
Excellent (High Precision & Accuracy)
Good (Requires careful validation)
Excellent (with proper calibration)
Cost & Complexity
Low to Moderate
High
Moderate
Best For
Routine QC, assay, known impurity quantification.
Unknown impurity identification, confirmation of knowns.
Residual solvent analysis (ICH Q3C).
Conclusion: An Integrated Strategy for Assured Quality
The impurity profiling of commercial [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol demands a scientifically sound and risk-based analytical strategy. No single method is sufficient. A comprehensive approach integrating the quantitative strength of HPLC-UV , the unparalleled identification power of LC-MS , and the specific, sensitive detection of volatile impurities by GC-MS is essential for ensuring product quality and meeting stringent regulatory expectations.
By understanding the potential impurities arising from the synthetic process and applying the appropriate analytical tools, researchers and drug developers can build a complete and robust impurity profile. This not only ensures the safety and efficacy of the final pharmaceutical product but also provides a deep understanding of the manufacturing process, enabling continuous improvement and control.
References
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]
A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. (n.d.). ACS Publications. [Link]
ICH Q3A(R2) Impurities in New Drug Substances. (2006). International Council for Harmonisation. [Link]
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. [Link]
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. [Link]
LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. [Link]
HPLC/UV analysis of polyacetylenes, phenylpropanoid and pyrrolidine alkaloids in medicinally used Codonopsis species. (2014). PubMed. [Link]
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
Diastereoselective synthesis of a potent αvβ6 integrin antagonist for the treatment of idiopathic pulmonary fibrosis. (2016). Royal Society of Chemistry. [Link]
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate. [Link]